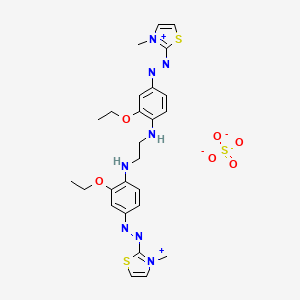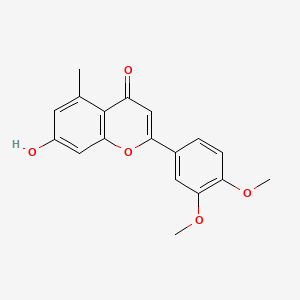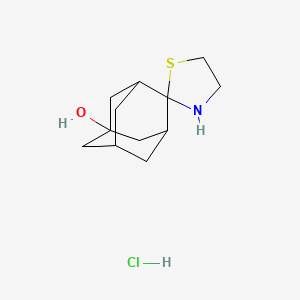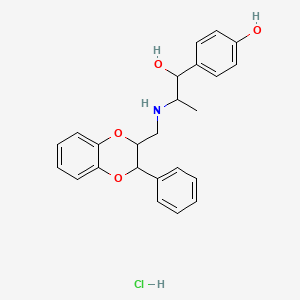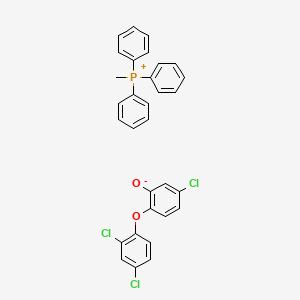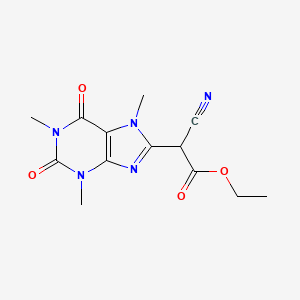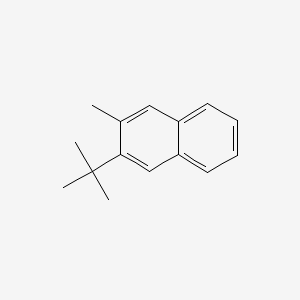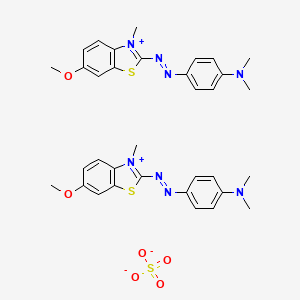
Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a benzothiazole derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it useful in different applications.
Reduction: Reduction reactions can modify the azo group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials.
Wirkmechanismus
The mechanism of action of Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-(dimethylamino)phenyl)methanone: Known for its use in dye production.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): Investigated for their anticancer properties.
Bis(quinoxalin-2-yl)phenoxy)alkanes: Studied for their potential as therapeutic agents.
Uniqueness
What sets Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
85283-87-0 |
|---|---|
Molekularformel |
C34H38N8O6S3 |
Molekulargewicht |
750.9 g/mol |
IUPAC-Name |
4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;sulfate |
InChI |
InChI=1S/2C17H19N4OS.H2O4S/c2*1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;1-5(2,3)4/h2*5-11H,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
LRFKECSFBCXVNM-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C.C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C.[O-]S(=O)(=O)[O-] |
Verwandte CAS-Nummern |
38901-83-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
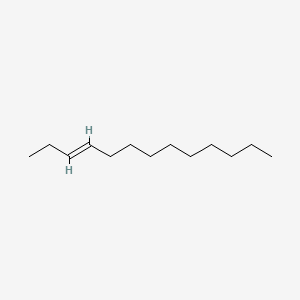


![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)
